molecular formula C22H17BrO4 B11958200 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate

2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate

Cat. No.: B11958200
M. Wt: 425.3 g/mol
InChI Key: HQFORZKRJHXMBZ-UHFFFAOYSA-N
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Description

2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is an organic compound with the molecular formula C22H17BrO4 and a molecular weight of 425.282 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and two benzoyl ester groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate typically involves the esterification of 2-bromo-4-hydroxyphenyl 3-methylbenzoate with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Scientific Research Applications

2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C22H17BrO4

Molecular Weight

425.3 g/mol

IUPAC Name

[3-bromo-4-(3-methylbenzoyl)oxyphenyl] 3-methylbenzoate

InChI

InChI=1S/C22H17BrO4/c1-14-5-3-7-16(11-14)21(24)26-18-9-10-20(19(23)13-18)27-22(25)17-8-4-6-15(2)12-17/h3-13H,1-2H3

InChI Key

HQFORZKRJHXMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)Br

Origin of Product

United States

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